Cas no 827302-61-4 (9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)-)

9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)- structure
827302-61-4 structure
Product name:9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)-
CAS No:827302-61-4
MF:C17H17N5O3S
MW:371.41358
CID:685490
PubChem ID:44400081

9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)-
    • 8-(3-methoxyphenyl)sulfonyl-9-pent-4-ynylpurin-6-amine
    • 8-(3-Methoxy-benzenesulfonyl)-9-pent-4-ynyl-9H-purin-6-ylamine
    • 827302-61-4
    • 8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine
    • 8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine
    • DTXSID30658750
    • CHEMBL427169
    • BDBM50165275
    • Inchi: InChI=1S/C17H17N5O3S/c1-3-4-5-9-22-16-14(15(18)19-11-20-16)21-17(22)26(23,24)13-8-6-7-12(10-13)25-2/h1,6-8,10-11H,4-5,9H2,2H3,(H2,18,19,20)
    • InChI Key: DNTQIFGSIUDZPC-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC=C1)S(=O)(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N

Computed Properties

  • Exact Mass: 371.10521059g/mol
  • Monoisotopic Mass: 371.10521059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 121Ų

9H-Purin-6-amine, 8-[(3-methoxyphenyl)sulfonyl]-9-(4-pentynyl)- Related Literature

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